Isoguvacine - 64603-90-3

Isoguvacine

Catalog Number: EVT-311856
CAS Number: 64603-90-3
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoguvacine is a conformationally restricted analogue of GABA [, ]. It acts as a potent and specific agonist for GABAA receptors [, , , , , , , , , ], mimicking the inhibitory effects of GABA in the central nervous system []. It is widely used in research to investigate the function and pharmacology of GABAA receptors [, , , , , , , , , , , , , , , , , , , , , , , , ].

Future Directions
  • Development of GABAC-Selective Antagonists: While Isoguvacine is primarily a GABAA receptor agonist, it has been shown to have some affinity for GABAC receptors [, ]. Future research could focus on developing more selective antagonists for GABAC receptors based on the structure of Isoguvacine, which could be valuable tools for studying the function and therapeutic potential of these receptors.

Gamma-Aminobutyric acid (GABA)

  • Relevance: GABA is the endogenous ligand for the GABAA receptor, to which isoguvacine is a potent and specific agonist. [, , , , , , , , , , , , , , , , , , , , , , , , ] Both GABA and isoguvacine share structural similarities, with isoguvacine being a conformationally restricted analog of GABA. [, ]

Muscimol

  • Relevance: Similar to isoguvacine, muscimol is a potent GABAA receptor agonist. [, , , , , , , , ] Studies comparing the two compounds often highlight their comparable effects on GABAA receptor activity. [, , , ]

(+)-Isoguvacine oxide

  • Relevance: (+)-Isoguvacine oxide, like isoguvacine, acts as a potent GABAA receptor agonist, inhibiting [3H]GABA binding and stimulating [3H]diazepam binding to the GABAA receptor. []

(-)-Isoguvacine oxide

  • Relevance: (-)-Isoguvacine oxide, along with (+)-isoguvacine oxide and isoguvacine, displays potent agonist activity at GABAA receptors, exhibiting similar potencies and efficacies in inhibiting [3H]GABA binding and stimulating [3H]diazepam binding. []
  • Compound Description: THIP, also known as Gaboxadol, is a selective GABAA receptor agonist known for its ability to cross the blood-brain barrier more readily than GABA or isoguvacine. []
  • Relevance: THIP, along with isoguvacine, acts as a GABAA receptor agonist. [, , , , , ] Studies comparing their actions often highlight differences in their pharmacokinetic properties and potencies at different GABAA receptor subtypes. [, , , , ]

Bicuculline

  • Relevance: Bicuculline acts as an antagonist at the GABAA receptor, effectively blocking the actions of agonists like isoguvacine. [, , , , , , , , , , , , , , , , ] This antagonistic relationship is frequently exploited in research to dissect the specific contributions of GABAA receptors. [, , , , , , , , , , , , , , , , ]

Diazepam

  • Relevance: Diazepam, by modulating GABAA receptors, enhances the actions of agonists like isoguvacine. [, , ] This interaction highlights the allosteric modulation of GABAA receptors and the interplay between different binding sites. [, , ]

Baclofen

  • Relevance: Baclofen acts on GABAB receptors, which are pharmacologically distinct from the GABAA receptors targeted by isoguvacine. [, , , , , , ] This distinction highlights the existence of multiple GABA receptor subtypes with distinct pharmacological profiles and functions. [, , , , , , ]

Guvacine

  • Relevance: Guvacine, while structurally similar to isoguvacine, does not exhibit the same acid secretagogue actions. [] This difference highlights the importance of subtle structural variations in determining the pharmacological profile of GABA-related compounds. []

3-Aminopropanesulfonic Acid (3-APS)

  • Relevance: 3-APS, like isoguvacine, activates GABAA receptors. [, , , ] Studies comparing their actions often highlight differences in their potencies and efficacies, providing insights into the structure-activity relationships of GABAA receptor ligands. [, , , ]

SR95531

  • Relevance: SR95531, similar to bicuculline, antagonizes the effects of GABAA receptor agonists like isoguvacine. [, , ] These antagonists are valuable tools for dissecting the specific contributions of GABAA receptors in various physiological processes. [, , ]
Source and Classification

Isoguvacine is classified under the category of GABA A receptor agonists. It is chemically defined as 1,2,3,6-tetrahydro-4-pyridinecarboxylic acid hydrochloride, with a molecular formula of C₆H₉NO₂·HCl and a molecular weight of 163.6 g/mol. The compound has been cataloged under several identifiers including its CAS number 68547-97-7 and PubChem CID 155107. Its structural representation can be expressed using the SMILES notation: C1CNCC=C1C(=O)O.Cl .

Synthesis Analysis

Methods and Technical Details

The synthesis of isoguvacine typically involves multi-step organic reactions that may include cyclization and functional group transformations. One common method for synthesizing isoguvacine involves starting from simple pyridine derivatives, which undergo hydrogenation followed by carboxylation to yield the desired tetrahydropyridine structure.

Technical details regarding the synthesis process often include:

  • Reagents: Commonly used reagents may include hydrogen gas, palladium catalysts for hydrogenation, and carbon dioxide for carboxylation.
  • Conditions: Reactions are generally conducted under controlled temperatures and pressures to ensure high yields and purity.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure isoguvacine from byproducts.
Molecular Structure Analysis

Structure and Data

The molecular structure of isoguvacine features a tetrahydropyridine ring with a carboxylic acid substituent. The three-dimensional conformation can be modeled using computational chemistry software to visualize its spatial arrangement.

  • Molecular Formula: C₆H₉NO₂
  • Molecular Weight: 127.143 g/mol
  • Structural Characteristics: The presence of nitrogen in the ring enhances its ability to interact with GABA A receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Isoguvacine undergoes various chemical reactions that are crucial for its function as a GABA A receptor agonist. Notably:

  • Binding Affinity: Isoguvacine binds to GABA A receptors with an IC₅₀ value of approximately 5.6 µM, indicating its potency relative to GABA itself.
  • Metabolism: The compound can be metabolized by enzymatic processes in biological systems, leading to potential active metabolites that may exhibit similar or enhanced pharmacological effects.
Mechanism of Action

Process and Data

The mechanism of action of isoguvacine primarily involves its binding to GABA A receptors located on neurons. Upon binding:

  1. Receptor Activation: Isoguvacine induces conformational changes in the receptor that facilitate the opening of chloride ion channels.
  2. Neurotransmission Modulation: This influx of chloride ions leads to hyperpolarization of the neuron, decreasing its excitability and thereby exerting an inhibitory effect on neurotransmission.

This mechanism underlies its applications in research related to epilepsy and other neurological disorders where modulation of inhibitory signaling is beneficial.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isoguvacine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water at concentrations up to 100 mM, making it suitable for various biological assays.
  • Stability: The compound should be stored at room temperature and protected from moisture to maintain its integrity.
  • Purity: Commercial preparations typically boast a purity greater than 98%, ensuring reliability in experimental settings .
Applications

Scientific Uses

Isoguvacine finds applications across various fields of scientific research:

  • Neuroscience Research: It is used extensively in studies aimed at understanding GABAergic signaling pathways and their implications in conditions such as epilepsy, anxiety, and depression.
  • Pharmacological Studies: Its role as a GABA A receptor agonist makes it a valuable tool for investigating the pharmacodynamics of sedative and anxiolytic drugs.
  • Formulation Development: In cosmetic science, isoguvacine has been noted for its potential benefits in formulations aimed at skin barrier recovery following disruption .
Chemical and Molecular Profile of Isoguvacine

Structural Characterization and Synthesis Pathways

Isoguvacine (IUPAC name: 1,2,3,6-tetrahydropyridine-4-carboxylic acid) is a conformationally restricted GABA analogue characterized by a cyclic carboxy-substituted structure. Its core consists of a partially unsaturated six-membered heterocyclic ring with the carboxylic acid moiety positioned at the 4-carbon, creating a trans-configured aminocrotonic acid derivative [5] [7]. This rigid bicyclic structure locks the molecule in an extended conformation that mimics the bioactive conformation of GABA when bound to GABAA receptors. The hydrochloride salt form (C₆H₉NO₂·HCl) predominates in research applications due to enhanced stability and solubility, with a molecular weight of 163.60 g/mol [4] [7].

Synthesis typically proceeds through multistep organic routes starting from readily available heterocyclic precursors. One efficient pathway involves:

  • Carbocyclic ring formation: Cyclization of appropriately functionalized aliphatic precursors to form the 1,2,3,6-tetrahydropyridine scaffold
  • Selective carboxylation: Introduction of the carboxylic acid group at the 4-position via controlled reactions to avoid over-functionalization
  • Salt formation: Final purification through hydrochloride precipitation to yield crystalline isoguvacine hydrochloride [4]

Alternative synthetic approaches have been explored to improve yield and purity:

Table 1: Synthesis Methods for Isoguvacine Hydrochloride

MethodKey StepsYieldAdvantages
Heterocyclic alkylationN-alkylation followed by hydrolysisModerate (40-50%)Simple starting materials
Decarboxylative cyclizationCyclization under acidic conditionsHigher (65-70%)Better regioselectivity
Catalytic hydrogenationSelective reduction of pyridine derivativesVariable (50-60%)Avoids strong acids/bases

The molecular conformation has been confirmed through X-ray crystallography and NMR spectroscopy, revealing a planar carboxylic acid group orthogonal to the partially saturated ring system. This spatial arrangement creates a pharmacophore geometry that optimally engages with the GABA binding pocket through ionic and hydrogen-bonding interactions [3] [7].

Physicochemical Properties and Stability Analysis

Isoguvacine hydrochloride presents as a white to light yellow crystalline solid with high hygroscopicity, requiring storage in sealed, moisture-controlled environments [4] [7]. Its water solubility is exceptionally high (100 mg/mL, equivalent to 611.25 mM at room temperature), significantly exceeding GABA's solubility profile. This property facilitates experimental applications in physiological buffers. In contrast, solubility in organic solvents is limited, with only slight solubility observed in methanol and negligible solubility in nonpolar solvents [4] [7].

The compound exhibits pH-dependent ionization characteristics critical to its biological activity:

  • Acidic environment (pH < 3): Predominantly cationic form (protonated nitrogen)
  • Physiological pH (7.4): Zwitterionic species (carboxylate anion and protonated nitrogen)
  • Basic conditions (pH > 9): Deprotonated carboxyl group with risk of oxidative degradation

Its experimentally determined pKa values are 4.22 (carboxylic acid) and 9.85 (secondary amine), explaining the zwitterionic behavior at physiological pH [4] [7]. The calculated partition coefficient (logP) of -1.35 indicates high hydrophilicity and limited membrane permeability, consistent with its design as a polar GABA mimetic restricted to peripheral administration in research settings.

Stability studies reveal significant degradation concerns:

  • Photodegradation: Sensitive to UV light, requiring amber glass storage
  • Thermal decomposition: Gradual degradation above 40°C
  • pH instability: Particularly labile in alkaline conditions (>pH 8) where the free amine undergoes oxidation, necessitating refrigeration of aqueous solutions and avoidance of basic buffers [4]

Table 2: Physicochemical Profile of Isoguvacine Hydrochloride

PropertyValue/CharacteristicMethod/Notes
Molecular FormulaC₆H₁₀ClNO₂Hydrochloride salt
Molecular Weight163.60 g/mol-
Melting Point>220°C (dec.)Decomposition observed
Water Solubility611.25 mM (100 mg/mL)25°C
pKa4.22 (COOH), 9.85 (NH⁺)Potentiometric titration
logP-1.35Calculated, hydrochloride form
Crystal FormMonoclinicX-ray diffraction

Comparative Analysis with GABA and Structural Analogs

Isoguvacine demonstrates distinctive receptor selectivity compared to GABA and other analogues. While GABA activates all ionotropic (GABAA, GABA-ρ) and metabotropic (GABAB) receptor classes, isoguvacine exhibits >200-fold selectivity for GABAA receptors over GABAB sites [2] [5] [8]. Its potency at GABAA receptors (EC₅₀ = 5.2 μM in rat cortical wedges) approaches that of GABA itself, but with significantly reduced activity at GABA transporters [5] [6]. This selective pharmacological profile establishes it as a crucial tool for distinguishing GABAA-mediated responses in complex neuropharmacological studies.

Molecular docking analyses reveal key binding interactions differentiating isoguvacine from structurally related agonists:

  • Binding site residue engagement: Forms salt bridges with α₁Arg66 and hydrogen bonds with β₂Tyr62 and α₁Thr129, similar to GABA
  • Unique hydrophobic contact: The tetrahydropyridine ring creates van der Waals interactions with β₂Phe77 not observed with linear GABA
  • Rotational constraint: Restricted conformation prevents optimal interaction with GABA-ρ residues (particularly ρ1Tyr102 and ρ2Tyr198), explaining reduced activity at these subtypes [1] [6]

Table 3: Comparative Pharmacology of GABA Agonists at GABAA Receptors

CompoundReceptor Subtype SelectivityRelative Efficacy (%)Potency (EC₅₀, μM)Key Structural Features
GABAPan-GABA receptor agonist100 (reference)1.5-3.0Flexible backbone
IsoguvacineSelective GABAA agonist95-1005.2Carbocyclic constraint
MuscimolGABAA/GABA-ρ agonist90-1100.83-Hydroxyisoxazole bioisostere
THIPGABAA partial agonist60-7512.5Isoxazolopyridinone scaffold
CACAGABA-ρ selective agonist<10 at GABAA35 (GABA-ρ)Partially folded conformation

Functional characterization across recombinant receptors shows distinctive efficacy profiles:

  • At α1β2γ2 receptors: Full agonist with 95% efficacy relative to GABA
  • At α6β2γ2 receptors: Maintains 85-90% efficacy but with 3-fold reduced potency
  • At α1α6β2γ2 receptors: Uniquely shows enhanced efficacy (102%) compared to GABA, suggesting selective stabilization of open-channel conformations in certain subunit combinations [6]

Compared to structural analogs:

  • Versus guvacine: Both contain cyclic backbones, but guvacine's saturated ring lacks the conformational restriction of isoguvacine's 4,5-unsaturation, resulting in weaker GABAA affinity and significant transporter activity
  • Versus muscimol: While both are potent GABAA agonists, muscimol's isoxazole hydroxyl mimics GABA's terminal amine, whereas isoguvacine's ionization pattern more closely resembles GABA's zwitterionic form
  • Versus THIP: Isoguvacine acts as a full agonist at most GABAA subtypes, whereas THIP demonstrates subunit-dependent partial agonism (40-75% efficacy) particularly pronounced at α4β3δ receptors [6] [8]

These structure-activity relationships highlight how subtle modifications dramatically alter receptor subtype selectivity and functional activity, enabling precise pharmacological dissection of GABAergic signaling.

Properties

CAS Number

64603-90-3

Product Name

Isoguvacine

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9)

InChI Key

KRVDMABBKYMBHG-UHFFFAOYSA-N

SMILES

C1CNCC=C1C(=O)O

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

isoguvacine
isoguvacine hydrobromide
isoguvacine hydrochloride

Canonical SMILES

C1CNCC=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.